((2-环丙基-4-(4-氟苯基)喹啉-3-基)甲基)三苯基溴化鏻

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

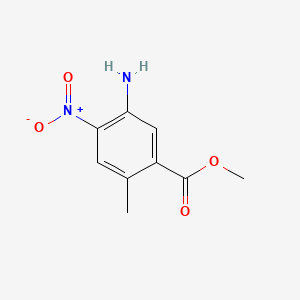

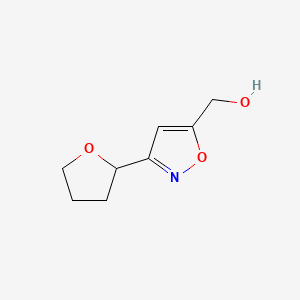

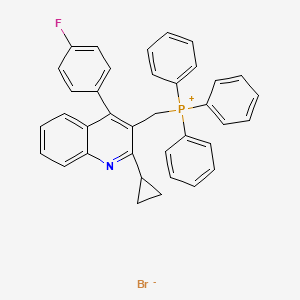

((2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methyl)triphenylphosphonium bromide is a chemical compound with the molecular formula C37H30BrFNP . It has a molecular weight of 618.5 g/mol . This compound is an impurity in the production of Pitavastatin, a potent HMG-CoA reductase inhibitor used for hypercholesterolemia (elevated cholesterol) and prevention of cardiovascular disease .

Molecular Structure Analysis

The InChI code for this compound is 1S/C37H30FNP.BrH/c38-29-24-22-27 (23-25-29)36-33-18-10-11-19-35 (33)39-37 (28-20-21-28)34 (36)26-40 (30-12-4-1-5-13-30,31-14-6-2-7-15-31)32-16-8-3-9-17-32;/h1-19,22-25,28H,20-21,26H2;1H/q+1;/p-1 . The Canonical SMILES for this compound is C1CC1C2=NC3=CC=CC=C3C (=C2C [P+] (C4=CC=CC=C4) (C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=C (C=C7)F. [Br-] .

Physical and Chemical Properties Analysis

This compound is a solid at room temperature . Unfortunately, other physical and chemical properties like melting point, boiling point, and density are not available in the sources I found.

科学研究应用

在药物化学中的合成和应用

- 喹啉衍生物,如由 2-氟-4-溴联苯合成的衍生物,由于其广泛的生物活性,是制造各种药物化合物的关键中间体。为这些中间体开发的实用合成方法对于大规模生产至关重要,尽管存在与成本和安全性相关的问题(邱、顾、张和徐,2009 年)[(https://consensus.app/papers/synthesis-2fluoro4bromobiphenyl-qiu/d1a7fe13b52d5c57acdaead5dec11c36/?utm_source=chatgpt)].

免疫调节作用

- 喹啉,特别是氟喹诺酮衍生物,已被证明可以调节免疫反应。它们可以影响细胞因子合成,增强某些细胞因子的产生(如白细胞介素 2),同时抑制其他细胞因子(如白细胞介素 1 和肿瘤坏死因子 α)。这些免疫调节作用在涉及免疫失调的疾病中具有潜在的治疗应用(Dalhoff 和 Shalit,2003 年)[(https://consensus.app/papers/effects-quinolones-dalhoff/2c9c71293c6a5522844562a7dd422018/?utm_source=chatgpt)].

光电材料

- 喹啉衍生物也因其在光电材料中的应用而被探索。例如,功能化的喹唑啉和嘧啶由于其发光特性,在为有机发光二极管 (OLED)、光电转换元件和其他电子设备创造新材料方面很有价值(Lipunova、Nosova、Charushin 和 Chupakhin,2018 年)[(https://consensus.app/papers/functionalized-quinazolines-pyrimidines-lipunova/65265805530a5acd87217306b636e8c1/?utm_source=chatgpt)].

抗癌和抗菌活性

- 喹啉和喹唑啉生物碱因其显着的生物活性而被广泛研究,包括抗肿瘤、抗菌、抗疟疾和抗炎作用。这些化合物源自天然来源或通过合成修饰,继续为各种疾病的药物开发开辟新的途径(商等人,2018 年)[(https://consensus.app/papers/biologically-quinoline-quinazoline-alkaloids-part-shang/b2cb55cb385056b5ad4d2622d227c96e/?utm_source=chatgpt)].

作用机制

Target of Action

The primary target of ((2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methyl)triphenylphosphonium bromide is HMG-CoA reductase , an enzyme that plays a crucial role in the mevalonate pathway, which is responsible for the biosynthesis of cholesterol .

Mode of Action

This compound acts as an inhibitor of the HMG-CoA reductase enzyme. By binding to this enzyme, it prevents the conversion of HMG-CoA to mevalonate, a necessary step in cholesterol synthesis .

Biochemical Pathways

The inhibition of HMG-CoA reductase disrupts the mevalonate pathway, leading to a decrease in cholesterol synthesis. This results in a reduction of intracellular cholesterol levels, which triggers an increase in the expression of LDL receptors on the cell surface. These receptors bind to low-density lipoprotein (LDL), commonly referred to as ‘bad cholesterol’, in the bloodstream and internalize it, thus lowering circulating LDL levels .

Pharmacokinetics

It is known to be a solid at room temperature and is slightly soluble in chloroform and dmso .

Result of Action

The overall effect of ((2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methyl)triphenylphosphonium bromide’s action is a reduction in the levels of circulating LDL cholesterol. This can help prevent the development of atherosclerosis and reduce the risk of cardiovascular disease .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its stability and efficacy can be affected by temperature and storage conditions. It is recommended to store this compound under an inert atmosphere at room temperature

安全和危害

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

未来方向

The compound is an impurity in the synthesis of Pitavastatin, a drug used for treating hypercholesterolemia and preventing cardiovascular disease . As such, future research may focus on improving the synthesis process to reduce the presence of this impurity, or on finding ways to separate it more effectively from the desired product.

属性

IUPAC Name |

[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]methyl-triphenylphosphanium;bromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H30FNP.BrH/c38-29-24-22-27(23-25-29)36-33-18-10-11-19-35(33)39-37(28-20-21-28)34(36)26-40(30-12-4-1-5-13-30,31-14-6-2-7-15-31)32-16-8-3-9-17-32;/h1-19,22-25,28H,20-21,26H2;1H/q+1;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLIQETRDGNRDCT-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC3=CC=CC=C3C(=C2C[P+](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=C(C=C7)F.[Br-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H30BrFNP |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70677142 |

Source

|

| Record name | {[2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]methyl}(triphenyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70677142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

618.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154057-58-6 |

Source

|

| Record name | {[2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]methyl}(triphenyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70677142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。